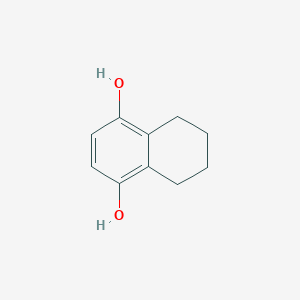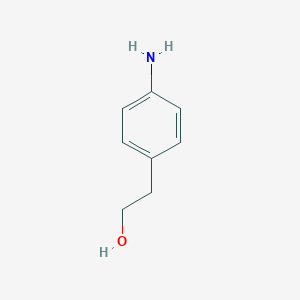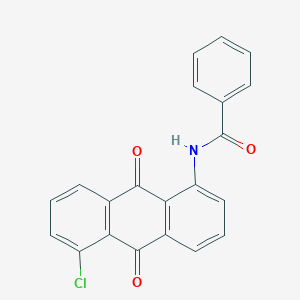
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a propenyloxy group and an acetohydroxamic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide typically involves the reaction of 4-hydroxybenzeneacetic acid with allyl bromide in the presence of a base to form 4-(2-propenyloxy)benzeneacetic acid. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted benzeneacetohydroxamic acid derivatives.
Aplicaciones Científicas De Investigación
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxamic acid moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the propenyloxy group can interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetohydroxamic acid: Lacks the propenyloxy group, making it less hydrophobic.
4-Hydroxybenzeneacetohydroxamic acid: Contains a hydroxyl group instead of a propenyloxy group, affecting its reactivity and solubility.
4-(2-Methoxy)benzeneacetohydroxamic acid: Has a methoxy group instead of a propenyloxy group, altering its chemical properties.
Uniqueness
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide is unique due to the presence of the propenyloxy group, which enhances its hydrophobicity and allows for specific interactions with biological targets. This makes it a valuable compound for research in various fields .
Propiedades
Número CAS |
14794-61-7 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h2-6,14H,1,7-8H2,(H,12,13) |
Clave InChI |
YVHMVAPVYRFIOA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
SMILES canónico |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
| 14794-61-7 | |
Sinónimos |
4-(2-Propenyloxy)benzeneacetohydroxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)






